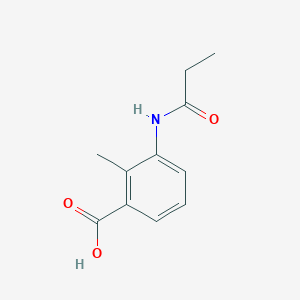
2-Methyl-3-(propanoylamino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-(propanoylamino)benzoic acid, also known as Mefenamic acid, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, fever, and inflammation. It belongs to the class of anthranilic acid derivatives and is structurally related to other NSAIDs such as aspirin and ibuprofen. Mefenamic acid is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation.
作用機序
2-Methyl-3-(propanoylamino)benzoic acid acid works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that are involved in pain and inflammation. By inhibiting COX enzymes, 2-Methyl-3-(propanoylamino)benzoic acid acid reduces the production of prostaglandins, leading to a decrease in pain and inflammation.
Biochemical and Physiological Effects
2-Methyl-3-(propanoylamino)benzoic acid acid has been shown to have several biochemical and physiological effects. It has been found to inhibit platelet aggregation, which can reduce the risk of blood clots. It has also been shown to have anti-inflammatory and analgesic effects, which can reduce pain and inflammation. Additionally, 2-Methyl-3-(propanoylamino)benzoic acid acid has been found to have antipyretic effects, which can reduce fever.
実験室実験の利点と制限
2-Methyl-3-(propanoylamino)benzoic acid acid has several advantages for lab experiments. It is readily available and relatively inexpensive compared to other NSAIDs. It has also been extensively studied, and its effects on various physiological and biochemical processes are well understood. However, 2-Methyl-3-(propanoylamino)benzoic acid acid also has some limitations for lab experiments. It can cause gastric mucosal damage, which can affect the results of experiments involving the gastrointestinal tract. Additionally, it can have interactions with other drugs, which can affect the results of experiments involving multiple drugs.
将来の方向性
There are several future directions for the study of 2-Methyl-3-(propanoylamino)benzoic acid acid. One direction is to investigate its effects on other physiological and biochemical processes, such as its effects on the immune system and the cardiovascular system. Another direction is to investigate its potential use in the treatment of other conditions, such as cancer and Alzheimer's disease. Additionally, further studies are needed to investigate the mechanisms underlying the gastric mucosal damage caused by 2-Methyl-3-(propanoylamino)benzoic acid acid, and to develop strategies to mitigate this effect.
合成法
2-Methyl-3-(propanoylamino)benzoic acid acid can be synthesized through a multi-step process starting from 2,3-dimethylaniline. The first step involves the nitration of 2,3-dimethylaniline to form 2,3-dimethyl-4-nitroaniline. The nitro group is then reduced to an amino group using hydrogenation or other reducing agents. The resulting 2,3-dimethyl-4-aminobenzoic acid is then acylated with propanoyl chloride to form 2-methyl-3-(propanoylamino)benzoic acid.
科学的研究の応用
2-Methyl-3-(propanoylamino)benzoic acid acid has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been used in various scientific research studies to investigate its effects on various physiological and biochemical processes. For example, 2-Methyl-3-(propanoylamino)benzoic acid acid has been shown to inhibit the production of prostaglandins, which are involved in pain and inflammation. It has also been studied for its effects on platelet aggregation, blood clotting, and gastric mucosal damage.
特性
分子式 |
C11H13NO3 |
|---|---|
分子量 |
207.23 g/mol |
IUPAC名 |
2-methyl-3-(propanoylamino)benzoic acid |
InChI |
InChI=1S/C11H13NO3/c1-3-10(13)12-9-6-4-5-8(7(9)2)11(14)15/h4-6H,3H2,1-2H3,(H,12,13)(H,14,15) |
InChIキー |
ZHKHSEIFNYQHDC-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=CC(=C1C)C(=O)O |
正規SMILES |
CCC(=O)NC1=CC=CC(=C1C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-phenoxyacetamide](/img/structure/B243453.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B243455.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]propanamide](/img/structure/B243456.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylpropanamide](/img/structure/B243457.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide](/img/structure/B243458.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-fluorobenzamide](/img/structure/B243461.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methoxybenzamide](/img/structure/B243462.png)
![N-[3-chloro-2-(4-methylpiperazin-1-yl)phenyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B243463.png)
![N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]pentanamide](/img/structure/B243464.png)
![N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]-2,2-dimethylpropanamide](/img/structure/B243465.png)
![N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]-4-fluorobenzamide](/img/structure/B243468.png)
![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide](/img/structure/B243469.png)
![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B243474.png)
![N-[4-(4-aminophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B243478.png)